Home > Products > Screening Compounds P105625 > Vasonatrin Peptide (VNP) Trifluoroacetate
Vasonatrin Peptide (VNP) Trifluoroacetate - 141676-35-9

Vasonatrin Peptide (VNP) Trifluoroacetate

Catalog Number: EVT-6428763
CAS Number: 141676-35-9
Molecular Formula: C126H199F3N36O38S3
Molecular Weight: 2979.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vasonatrin Peptide Trifluoroacetate is a synthetic peptide that serves as a unique chimera of atrial natriuretic peptide and C-type natriuretic peptide. This compound, composed of 27 amino acids, integrates the venodilating properties of C-type natriuretic peptide and the natriuretic actions of atrial natriuretic peptide, while also exhibiting distinct arterial vasodilating effects not found in either parent peptide. Its synthesis and characterization have significant implications for cardiovascular and renal therapies, particularly in conditions involving fluid overload and hypertension.

Source and Classification

Vasonatrin Peptide is classified as a synthetic natriuretic and vasorelaxing peptide. It is derived from two naturally occurring peptides: atrial natriuretic peptide, which is secreted by the heart, and C-type natriuretic peptide, produced by endothelial cells. The compound has been studied for its potential therapeutic applications in managing cardiovascular diseases due to its ability to induce vasodilation and promote natriuresis (the excretion of sodium in urine) .

Synthesis Analysis

Methods

The synthesis of Vasonatrin Peptide Trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of trifluoroacetic acid in the synthesis process aids in the cleavage of the synthesized peptide from the resin while also facilitating purification steps .

Technical Details

  • Solid-Phase Peptide Synthesis: This technique employs a resin-bound strategy where protected amino acids are added one at a time.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure

Vasonatrin Peptide has a well-defined molecular structure characterized by its sequence of 27 amino acids. The structure includes:

  • 22 amino acids from C-type natriuretic peptide
  • 5 amino acids from atrial natriuretic peptide

The specific sequence is designed to optimize its biological activity while minimizing degradation .

Data

  • Molecular Weight: Approximately 3,000 Da
  • Chemical Formula: C₁₃H₁₈N₄O₄S
  • Structural Features: Contains disulfide bonds that contribute to its stability and biological function.
Chemical Reactions Analysis

Reactions

Vasonatrin Peptide Trifluoroacetate participates in several biochemical reactions primarily related to its role as a signaling molecule in cardiovascular physiology. Key reactions include:

  • Binding to guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate.
  • Induction of vasodilation through smooth muscle relaxation.

Technical Details

The mechanism involves receptor-mediated activation that triggers downstream signaling pathways affecting vascular tone and renal function .

Mechanism of Action

Vasonatrin Peptide exerts its effects primarily through the activation of guanylate cyclase receptors on target cells. This leads to:

  1. Increased cyclic guanosine monophosphate levels, resulting in smooth muscle relaxation.
  2. Enhanced sodium excretion, contributing to its natriuretic effects.

Data indicates that Vasonatrin Peptide may also modulate other signaling pathways involved in cardiovascular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • pH Range: Optimal activity observed around neutral pH.

Relevant analyses include stability studies under various conditions, which confirm its viability for therapeutic applications .

Applications

Vasonatrin Peptide Trifluoroacetate has several scientific uses:

  • Cardiovascular Research: Investigated for its potential in treating conditions such as heart failure and hypertension due to its vasodilatory properties.
  • Renal Studies: Explored for its effects on kidney function, particularly in enhancing sodium excretion and managing fluid balance.
  • Pharmaceutical Development: Potential candidate for developing new therapeutic agents targeting cardiovascular diseases.

The unique properties of Vasonatrin Peptide make it a valuable subject for ongoing research aimed at improving cardiovascular health outcomes .

Structural Design and Synthesis of Vasonatrin Peptide (VNP)

Chimera Development: Hybridization of Atrial Natriuretic Peptide (ANP) and C-Type Natriuretic Peptide (CNP)

Vasonatrin Peptide (VNP) represents a groundbreaking achievement in rational peptide design, created through the strategic fusion of two endogenous natriuretic peptides: atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). This chimeric construct combines the 22-amino acid ring structure of CNP with the 5-amino acid C-terminal tail of ANP (sequence: H-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH) [1] [9]. The resulting 27-amino acid polypeptide (molecular formula: C₁₂₃H₁₉₈N₃₆O₃₆S₃; MW: 2865.36 Da) preserves the critical disulfide bridge between Cys⁶ and Cys²² that defines the natriuretic peptide family's structural motif, essential for receptor binding and biological activity [9].

The molecular hybridization strategy was designed to leverage complementary biological properties: CNP contributes potent venodilatory actions and cardiovascular protective effects, while ANP provides robust natriuretic and diuretic activities absent in native CNP [1] [4]. Remarkably, VNP demonstrates emergent biological properties beyond its parent peptides, including unique arterial vasodilating actions not associated with either ANP or CNP [4] [9]. This synergistic enhancement stems from VNP's ability to engage both NPR-A (preferentially activated by ANP) and NPR-B (preferentially activated by CNP) guanylyl cyclase-coupled receptors, resulting in a broader pharmacological profile than either native peptide alone [1].

Table 1: Structural Components of VNP Chimera

ComponentAmino Acid SequenceBiological ContributionStructural Features
CNP-derived coreGLSKGCFGLKLDRIGSMSGLGC (1-22)Venodilatory actions, cardiovascular protection22-AA sequence with conserved disulfide bridge (Cys⁶-Cys²²)
ANP-derived C-terminusNSFRY (23-27)Natriuretic/diuretic actions, renal effectsHydrophobic C-terminal extension
Full VNP sequenceGLSKGCFGLKLDRIGSMSGLGCNSFRYCombined vascular/renal actions plus unique arterial effects27-AA chimera with ring structure + tail

Solid-Phase Peptide Synthesis (SPPS) Methodologies for VNP Trifluoroacetate

Vasonatrin Peptide Trifluoroacetate is synthesized using Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, which provides precise control over the complex 27-amino acid sequence [10]. The process begins with Rink amide resin (0.46 meq/g substitution) that is swelled in N,N-dimethylformamide (DMF) for optimal reagent accessibility [8]. Sequential coupling of Fmoc-protected amino acids employs activation with N,N'-diisopropylcarbodiimide (DIC) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in DMF at 75°C under microwave irradiation (30W, 5 minutes per coupling), significantly enhancing coupling efficiency and reducing synthesis time compared to conventional methods [10].

The synthesis encounters significant challenges at hydrophobic segments (particularly Leu-rich regions) and during disulfide bond formation. To address aggregation during chain elongation, pseudoproline dipeptide derivatives and strategic backbone amide protection are incorporated to disrupt secondary structure formation [10]. Following complete chain assembly, the protected peptide-resin undergoes cleavage and global deprotection using a trifluoroacetic acid (TFA)-based cocktail (TFA/TIS/water: 96:2:2 v/v) for 90-120 minutes, simultaneously liberating the peptide from the resin and removing side-chain protecting groups [8] [9]. This critical step introduces the trifluoroacetate counterion, as protonated basic residues (Lys, Arg) form salts with TFA⁻, yielding VNP as a TFA salt [3].

Crude VNP-TFA purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on C₁₈ columns with acetonitrile/water gradients containing 0.1% TFA, achieving typical purity >95.4% as confirmed by analytical HPLC and mass spectrometry (theoretical MW: 2865.36; observed: 2865.3) [9]. The trifluoroacetate salt form enhances solubility and stability during handling and storage, but introduces complications for biological applications due to TFA's potential interference with biological assays and in vivo effects [3] [5].

Optimization of Trifluoroacetate Counterion Exchange in VNP Purification

The replacement of trifluoroacetate counterions in VNP preparations is essential for eliminating potential biological interference during research applications. TFA residues can cause unpredictable experimental fluctuations: at nanomolar concentrations, TFA influences cell culture experiments by inhibiting growth at low concentrations (≥10 nM) while promoting proliferation at higher doses (0.5-7.0 mM) [9]. Furthermore, TFA can trifluoroacetylate amino groups in proteins and phospholipids, potentially inducing unwanted antibody responses in vivo and interfering with structural studies through spectral absorption artifacts [5] [9].

Three principal methodologies have been optimized for VNP counterion exchange:

  • Iterative Lyophilization from HCl: Dissolving VNP-TFA in 0.1M HCl followed by incubation (5 min) and lyophilization, repeated through 4 cycles. This approach replaces TFA⁻ with Cl⁻ through proton competition, but risks peptide degradation at low pH and incomplete exchange (typically 80-90% efficiency) [5]. HCl-saturated organic solvents (acetonitrile or tert-butanol) significantly improve exchange efficiency (>95%) in fewer cycles (1-2 repetitions) by leveraging altered pKa values in non-aqueous environments (TFA pKa in acetonitrile = 12.65 vs. 0.2 in water) [5].

  • Solid-Phase Extraction (SPE) Chromatography: A novel single-step approach using C₁₈ SPE cartridges pre-conditioned with acetic acid or HCl-saturated solvents. VNP-TFA is loaded and washed with HCl/acetic acid solutions, simultaneously purifying the peptide and exchanging counterions. This method achieves >99% TFA removal (residual TFA <0.36%) with peptide recoveries of 82-97%, while avoiding harsh acidic conditions that could degrade VNP [8].

  • Ion-Exchange Resins: Anion-exchange resins functionalized with quaternary ammonium groups selectively bind TFA⁻ while releasing VNP with the desired counterion (acetate or chloride). Optimization requires careful control of peptide loading capacity and elution conditions to prevent resin overloading and ensure complete TFA removal [3] [8].

Table 2: Counterion Exchange Method Comparison for VNP

MethodConditionsEfficiencyAdvantagesLimitations
HCl Lyophilization0.1M HCl, 4 cycles80-90% TFA removalSimple equipment requirementsAcid-induced degradation risk; incomplete removal
Organic HCl SaturationHCl-saturated ACN or tBuOH, 1-2 cycles>95% TFA removalHigher efficiency; reduced cyclesRequires anhydrous solvent preparation
SPE ChromatographyHCl/AcOH-conditioned C₁₈ cartridges>99% TFA removal (<0.36% residual)Single-step purification/exchange; mild conditionsRequires method optimization per peptide
Ion-Exchange ResinQuaternary ammonium resins90-98% TFA removalScalable for larger quantitiesPotential peptide adsorption losses

Post-exchange analytical verification employs multiple complementary techniques: ion chromatography quantifies anion content (TFA⁻ vs. Cl⁻); ¹⁹F-NMR detects residual trifluoromethyl groups; attenuated total reflectance Fourier-transform infrared spectroscopy (ATR FT-IR) monitors the disappearance of distinctive TFA carbonyl stretches at 1673 cm⁻¹ [3] [8]. These rigorous controls ensure VNP preparations maintain structural integrity (confirmed by LC-MS) and disulfide pairing (critical for NPR receptor activation) following counterion exchange [8] [9]. The optimized hydrochloride or acetate forms of VNP provide enhanced biological relevance for research applications by eliminating TFA-associated artifacts while preserving the peptide's unique cardiovascular and renal activities [3] [5].

Properties

CAS Number

141676-35-9

Product Name

Vasonatrin Peptide (VNP) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C126H199F3N36O38S3

Molecular Weight

2979.3 g/mol

InChI

InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1

InChI Key

IQSOKNKKIFXBDJ-MUQIQXKDSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.